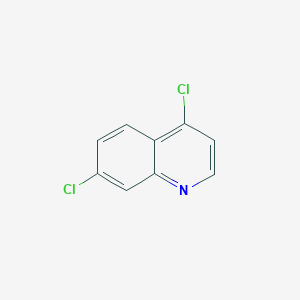

4,7-Dicloroquinolina

Descripción general

Descripción

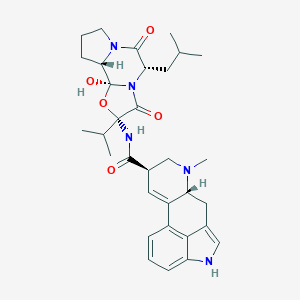

4,7-Dichloroquinoline is a two-ring heterocyclic compound used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine . It is also used in the synthesis of hybrid aminoquinoline-triazine derivatives that show anti-microbial activity .

Synthesis Analysis

4,7-Dichloroquinoline has been successfully synthesized and its spectroscopic properties have been studied . It has been used in the synthesis of piperaquine and as a starting reagent in the synthesis of {3-amino-5-[(7-chloro-4-quinolyl)amino]phenyl}methanol .

Molecular Structure Analysis

The molecular structure of 4,7-Dichloroquinoline has been studied and it has been found that the two molecules in the asymmetric unit of the compound are both essentially planar .

Chemical Reactions Analysis

4,7-Dichloroquinoline has been used in various chemical reactions. For instance, it has been used in the reaction with acetic acid . It has also been used in the synthesis of new series of quinoline derivatives with insecticidal effects .

Physical and Chemical Properties Analysis

4,7-Dichloroquinoline is a white to light yellow crystal powder . Its molecular formula is C9H5Cl2N and its molecular weight is 198.05 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 292.9±20.0 °C at 760 mmHg, and a flash point of 158.7±7.4 °C .

Aplicaciones Científicas De Investigación

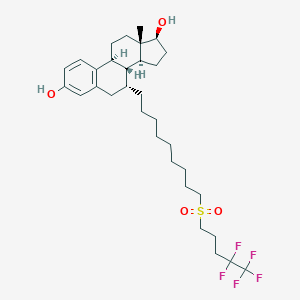

Intermediario Farmacéutico para Fosfato de Cloroquina

La 4,7-Dicloroquinolina se utiliza como intermedio en la síntesis de fosfato de cloroquina, un medicamento ampliamente utilizado para prevenir y tratar la malaria. Este compuesto juega un papel crucial en la formación de este medicamento, que tiene implicaciones significativas para la salud global, especialmente en las regiones endémicas de malaria .

Síntesis de Agentes Antimicrobianos

Los investigadores han desarrollado derivados híbridos de aminoquinolina-triazina utilizando this compound. Estos derivados exhiben actividad antimicrobiana, lo que indica posibles aplicaciones en el desarrollo de nuevos tratamientos para infecciones microbianas .

Formación de Amida C-H

Se ha descrito un enfoque sintético de tres pasos para la formación de amida C-H de this compound-N-óxido. Este método destaca por su simplicidad y eficiencia, presentando excelentes rendimientos y destacando la versatilidad del compuesto en la síntesis química .

4. Estudio de la Química de Transición y del Grupo Principal El complejo binuclear [Cu(this compound)2Br2]2 se ha estudiado mediante cristalografía de rayos X de monocristal y métodos de química cuántica. Esta investigación desentraña aspectos de la química de transición y del grupo principal, contribuyendo potencialmente al campo de la educación e investigación química .

Propiedades Insecticidas

Se ha sintetizado una nueva serie de derivados de quinolina, incluyendo análogos de this compound, y se han evaluado sus propiedades insecticidas. Estos compuestos han mostrado actividad contra los parásitos de la malaria y el virus del dengue (DENV-2), así como sus respectivos vectores de mosquitos, lo que sugiere aplicaciones en estrategias de control vectorial .

Mecanismo De Acción

Target of Action

4,7-Dichloroquinoline is a two-ring heterocyclic compound used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine . The primary targets of these drugs are the Plasmodium parasites, which are responsible for malaria. These parasites have a unique biochemical pathway involving heme detoxification, which is crucial for their survival .

Mode of Action

The mode of action of 4,7-Dichloroquinoline, when used as an intermediate in antimalarial drugs, involves inhibiting heme detoxification within the Plasmodium food vacuole . This leads to the accumulation of toxic heme, resulting in parasite death . The chlorine atom in the 4-position in the pyridine ring of 4,7-Dichloroquinoline is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .

Biochemical Pathways

The affected biochemical pathway is the heme detoxification pathway within the Plasmodium parasites. Inhibition of this pathway leads to the accumulation of toxic heme, which is lethal to the parasites . This pathway is unique to the Plasmodium parasites, making it an effective target for antimalarial drugs.

Result of Action

The result of the action of 4,7-Dichloroquinoline, when used as an intermediate in antimalarial drugs, is the death of the Plasmodium parasites. This is achieved by inhibiting the heme detoxification pathway within the parasites, leading to the accumulation of toxic heme .

Safety and Hazards

4,7-Dichloroquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4,7-Dichloroquinoline are primarily related to its role in the synthesis of antimalarial drugs . The specific enzymes, proteins, and other biomolecules it interacts with are not fully detailed in the available literature.

Molecular Mechanism

The molecular mechanism of 4,7-Dichloroquinoline is not directly studied, but its derivatives like chloroquine exert their effects at the molecular level by inhibiting the action of heme-detoxifying enzyme heme polymerase, which is crucial for the survival of Plasmodium species that cause malaria .

Dosage Effects in Animal Models

The effects of 4,7-Dichloroquinoline at different dosages in animal models are not explicitly detailed in the available literature. Its derivatives like chloroquine have been extensively studied and show dose-dependent efficacy and toxicity .

Metabolic Pathways

The metabolic pathways involving 4,7-Dichloroquinoline are not explicitly detailed in the available literature. Its derivatives like chloroquine are known to interfere with the metabolic pathways of the malaria parasite .

Propiedades

IUPAC Name |

4,7-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEWMTXDBOQQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052590 | |

| Record name | 4,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals; [Alfa Aesar MSDS] | |

| Record name | 4,7-Dichloroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00077 [mmHg] | |

| Record name | 4,7-Dichloroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-98-6 | |

| Record name | 4,7-Dichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dichloroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Dichloroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 4,7-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-DICHLOROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z61O2HEQ2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 4,7-dichloroquinoline is C9H5Cl2N, and its molecular weight is 200.05 g/mol. [] [https://www.semanticscholar.org/paper/8b397ebc60b16c12d4341a723f75b074d939db98]

ANone: 4,7-Dichloroquinoline can be characterized using various spectroscopic techniques, including: * Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule. [, , ] * Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C): Provides detailed information about the structure and connectivity of atoms within the molecule. [, , , , , , , ] * Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound. [, , , ]

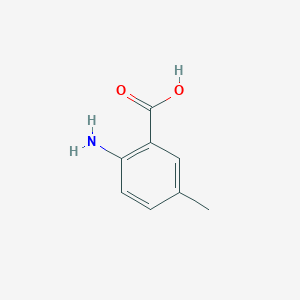

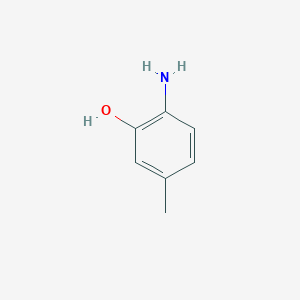

ANone: 4,7-Dichloroquinoline can be synthesized from various starting materials, including:

* **m-Chloroaniline and ethyl ethoxymethylenemalonate:** This is a classical approach involving a Conrad-Limpach synthesis. [, ]* **4-Hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester:** This method involves hydrolysis, decarboxylation, and chlorination steps. [] [https://www.semanticscholar.org/paper/f8ccd328593e8b29e5f1e93663880fcfb51c4b46]* **[2-14C]-Malonic acid:** This approach is employed for synthesizing radiolabeled 4,7-dichloroquinoline ([quinoline-3-14C]-SSR97193) for research purposes. []ANone: 4,7-Dichloroquinoline participates in various reactions, with the chlorine atoms serving as sites for nucleophilic substitution reactions:

* **SNAr reactions:** These reactions allow the introduction of various nucleophiles, such as amines, thiols, and phenols, at the 4-position of the quinoline ring. [, , , , , , , ]* **Suzuki cross-coupling reactions:** These reactions enable the introduction of aryl or vinyl groups at the 4-position of the quinoline ring. [] [https://www.semanticscholar.org/paper/f2558dec8b344d5a3e9b154cfde7613d54bcd6c9]* **Halogen exchange reactions:** Treatment with sodium iodide under acidic conditions can selectively replace the chlorine at the 4-position with iodine. [] [https://www.semanticscholar.org/paper/7a415377186d1893e48ba9fa375c0ef2339006f8]ANone: 4,7-Dichloroquinoline is a crucial building block in the synthesis of:

* **Antimalarial drugs:** It serves as a key intermediate in synthesizing chloroquine, hydroxychloroquine, and amodiaquine, important drugs for treating malaria. [, , , , , , ]* **Other bioactive compounds:** Researchers utilize 4,7-dichloroquinoline to create diverse compounds with potential anticancer, antibacterial, antifungal, and antiparasitic properties. [, , , , , , , ]ANone: Modifying the substituents on the quinoline ring, particularly at the 4-position, significantly influences the biological activity of 4,7-dichloroquinoline derivatives.

* **Antimalarial activity:** Studies on a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols revealed that decreasing the size and electron-donating ability of phenyl ring substituents increased antimalarial potency in mice. []* **Anticancer activity:** Introducing specific pharmacophores, such as 1,4-naphthoquinone, 1,3,5-triazine, and morpholine, to the 7-chloroquinoline core has led to compounds with potential inhibitory activity against PI3K and AMPK in melanoma cells. []ANone: Researchers employ a variety of analytical techniques to characterize and quantify 4,7-dichloroquinoline, including:

* **Spectroscopic methods:** IR, NMR (1H and 13C), and MS are routinely used for structural elucidation and purity assessment. [, , , , , , , ]* **Chromatographic techniques:** Thin-layer chromatography (TLC) monitors reactions, while high-performance liquid chromatography (HPLC) can quantify 4,7-dichloroquinoline and its derivatives in complex mixtures.* **Elemental analysis:** This technique confirms the elemental composition of the compound, ensuring its purity and identity.Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

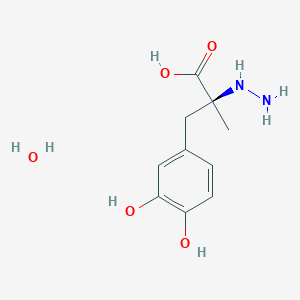

![(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride](/img/structure/B193569.png)

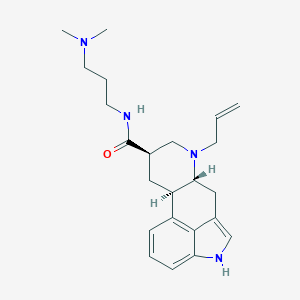

![Cabergoline specified impurity [EP]](/img/structure/B193578.png)